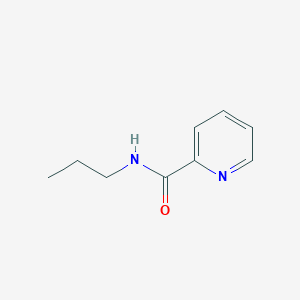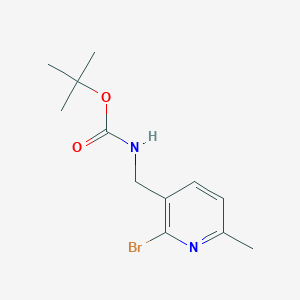
tert-Butyl ((2-bromo-6-methylpyridin-3-yl)methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl((2-bromo-6-methylpyridin-3-yl)methyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, and a methyl group attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl((2-bromo-6-methylpyridin-3-yl)methyl)carbamate typically involves the reaction of 2-bromo-6-methylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for tert-Butyl((2-bromo-6-methylpyridin-3-yl)methyl)carbamate are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl((2-bromo-6-methylpyridin-3-yl)methyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation or reduction under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a polar aprotic solvent such as dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid or sodium hydroxide being typical reagents.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as azides or thiocyanates.
Oxidation: Oxidized pyridine derivatives.
Reduction: Reduced pyridine derivatives.
Hydrolysis: Corresponding amine and carbon dioxide.
Wissenschaftliche Forschungsanwendungen
tert-Butyl((2-bromo-6-methylpyridin-3-yl)methyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl((2-bromo-6-methylpyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carbamate group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: Similar structure but lacks the bromine and methyl groups on the pyridine ring.
Methyl tert-butyl(3-methylpyridin-2-yl)carbamate: Similar but with a methyl group instead of a bromine atom.
Uniqueness
tert-Butyl((2-bromo-6-methylpyridin-3-yl)methyl)carbamate is unique due to the presence of both a bromine atom and a methyl group on the pyridine ring, which can significantly influence its reactivity and binding properties compared to other carbamates .
Eigenschaften
Molekularformel |
C12H17BrN2O2 |
|---|---|
Molekulargewicht |
301.18 g/mol |
IUPAC-Name |
tert-butyl N-[(2-bromo-6-methylpyridin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C12H17BrN2O2/c1-8-5-6-9(10(13)15-8)7-14-11(16)17-12(2,3)4/h5-6H,7H2,1-4H3,(H,14,16) |
InChI-Schlüssel |
IPDBRPVKBBDYJS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(C=C1)CNC(=O)OC(C)(C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


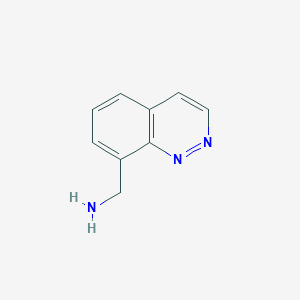
![6-Ethyl-3-methyl-7-oxo-6,7-dihydro[1,2]oxazolo[3,4-d]pyridazine-4-carboxylic acid](/img/structure/B13120124.png)
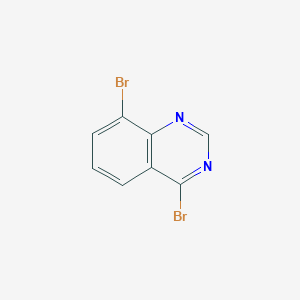

![3-(Bromomethyl)-6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13120152.png)
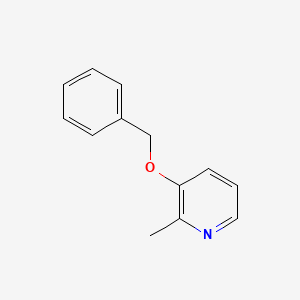
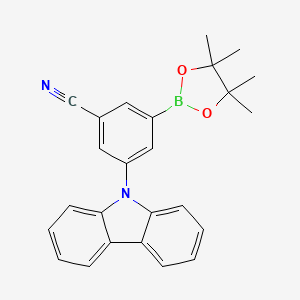
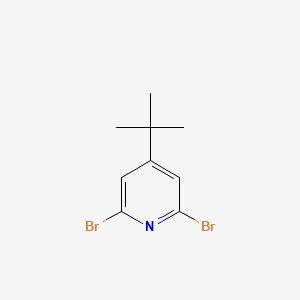
![2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B13120185.png)
![N,3-dimethylisoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B13120190.png)
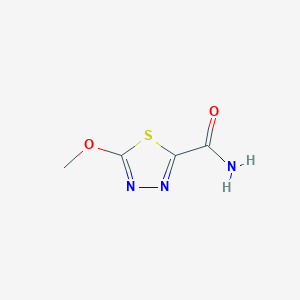
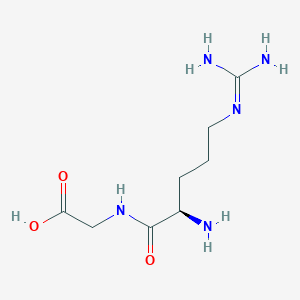
![rel-Ethyl (3aR,6aS)-1-benzylhexahydrocyclopenta[b]pyrrole-3a(1H)-carboxylate](/img/structure/B13120214.png)
